3-Cyano-4,5-dimethyl-2-pyrroloxamic acid
Description
Pyrroles as Fundamental Heterocyclic Scaffolds in Synthetic Chemistry
Pyrroles are five-membered aromatic heterocyclic compounds containing a nitrogen atom. nih.govresearchgate.net This structural motif is a fundamental building block in a vast array of biologically significant molecules, including heme, chlorophyll, and vitamin B12. nih.govnih.gov The pyrrole (B145914) ring's aromaticity and the presence of the nitrogen heteroatom endow it with unique electronic properties, making it a versatile scaffold in organic synthesis. nih.govfrontiersin.orgpurdue.edu Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
The synthesis of substituted pyrroles is a major focus in organic chemistry, with numerous methods developed to access a wide range of functionalized derivatives. purdue.edu The inherent reactivity of the pyrrole ring allows for its incorporation into more complex molecular architectures, making it a privileged scaffold in drug discovery. nih.govresearchgate.net
Oxamic Acid Moieties in Chemical Design
Oxamic acid, the monoamide of oxalic acid, is a relatively simple yet functionally significant organic compound. nih.gov Its structure consists of a carboxylic acid group directly attached to a carboxamide. This arrangement makes oxamic acid and its derivatives, known as oxamates, valuable intermediates in organic synthesis. nih.gov
In the realm of medicinal chemistry, the oxamic acid moiety is of particular interest due to its ability to act as a bioisostere for other functional groups and its potential to interact with biological targets. Notably, oxamic acid is a known inhibitor of lactate (B86563) dehydrogenase (LDH), an enzyme implicated in various diseases. nih.gov This inhibitory activity has spurred the investigation of oxamic acid derivatives in drug discovery programs.
Structural Context of 3-Cyano-4,5-dimethyl-2-pyrroloxamic Acid within Pyrrolic Architectures
The chemical structure of "this compound" is characterized by a pyrrole core that is highly substituted with specific functional groups that are anticipated to modulate its chemical and biological properties.
The core is a pyrrole ring with methyl groups at the 4- and 5-positions. A cyano (-C≡N) group is attached at the 3-position, and an oxamic acid moiety is linked to the 2-position via an amide bond. This specific arrangement of substituents on the pyrrole scaffold creates a unique electronic and steric environment. The electron-withdrawing nature of the cyano group can influence the reactivity and electronic distribution of the pyrrole ring.
Below is a table detailing the key structural features of this compound.
| Feature | Description |
| Core Scaffold | Pyrrole |
| Substituent at C2 | Oxamic acid (linked via an amide) |
| Substituent at C3 | Cyano group (-C≡N) |
| Substituents at C4 & C5 | Methyl groups (-CH3) |
| Molecular Formula | C₉H₉N₃O₃ nih.gov |
| Molecular Weight | 207.19 g/mol nih.gov |
This table provides a summary of the structural components of this compound.
Rationale for Academic Investigation into Novel Pyrroloxamic Acid Derivatives
The academic and industrial interest in novel pyrroloxamic acid derivatives, such as "this compound," stems from the strategic combination of a biologically relevant pyrrole scaffold with functional groups known to impart specific chemical and biological activities.
The pyrrole-2-carboxamide framework is a recognized pharmacophore found in a variety of bioactive compounds. researchgate.netnih.gov The introduction of an oxamic acid moiety at this position is a rational design strategy to potentially target enzymes like lactate dehydrogenase, given that oxamic acid itself is a known inhibitor. nih.govnih.gov The exploration of N-substituted oxamic acids has been a strategy to develop selective inhibitors for parasitic enzymes over their mammalian counterparts. nih.gov
Furthermore, the inclusion of a cyano group is a common tactic in medicinal chemistry to modulate a molecule's properties. The cyano group can act as a hydrogen bond acceptor and can influence the metabolic stability and electronic properties of the parent molecule. nih.govfrontiersin.org The synthesis of cyano-substituted pyrrole derivatives has been pursued to develop potential tyrosinase inhibitors and anticancer agents. nih.govfrontiersin.org
The investigation into "this compound" and similar compounds is therefore driven by the hypothesis that the synergistic combination of these specific structural motifs could lead to the discovery of novel compounds with valuable biological activities. The dimethyl substitution pattern on the pyrrole ring also allows for the fine-tuning of the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets. The synthesis and evaluation of such compounds contribute to a deeper understanding of structure-activity relationships within this class of molecules. nih.gov
Structure
3D Structure
Properties
CAS No. |
54329-28-1 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H9N3O3/c1-4-5(2)11-7(6(4)3-10)12-8(13)9(14)15/h11H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
HBYLQPFRWBQKQI-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=C1C#N)NC(=O)C(=O)O)C |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)C(=O)O)C |
Other CAS No. |
54329-28-1 |
Synonyms |
3-CDMPOA 3-cyano-4,5-dimethyl-2-pyrroloxamic acid 3-cyano-4,5-dimethyl-2-pyrroloxamic acid, monosodium salt |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyano 4,5 Dimethyl 2 Pyrroloxamic Acid and Its Analogues
Retrosynthetic Analysis of the Pyrroloxamic Acid Core
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. For 3-Cyano-4,5-dimethyl-2-pyrroloxamic acid, the primary disconnection is the amide bond of the oxamic acid side chain. This simplifies the target to a 2-amino-3-cyano-4,5-dimethylpyrrole intermediate, which can then be acylated.
Further disconnection of the pyrrole (B145914) ring itself can be envisioned in several ways, corresponding to the classical pyrrole syntheses. For a Knorr-type synthesis, the disconnection would occur between the nitrogen and the C2 and C5 carbons, and between C3 and C4, leading to an α-amino-ketone and a β-ketoester. A Paal-Knorr approach would involve disconnecting the bonds adjacent to the nitrogen atom, suggesting a 1,4-dicarbonyl compound as a key precursor. The Hantzsch synthesis logic would deconstruct the ring into an α-haloketone, a β-ketoester, and an amine. Finally, a multi-component strategy would view the molecule as an assemblage of several simple building blocks in a one-pot reaction.
Classical Approaches to Pyrrole Ring Formation
The Knorr pyrrole synthesis is a widely utilized reaction that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.org Due to the inherent instability and tendency of α-amino-ketones to self-condense, they are typically generated in situ. wikipedia.org
For the synthesis of the 3-cyano-4,5-dimethylpyrrole core, a potential starting material would be an α-aminoketone derived from 3-oxobutan-2-one. This would be reacted with a β-ketonitrile, such as cyanoacetone, in the presence of a catalyst like acetic acid. The initial condensation forms an imine, which then tautomerizes to an enamine. Subsequent cyclization and dehydration yield the desired polysubstituted pyrrole. wikipedia.org
Table 1: Representative Knorr Pyrrole Synthesis Conditions
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | α-Amino-ketone (in situ) | Acetic acid, Zinc | Room Temperature | 60-80 |
| Acetylacetone | Ethyl 2-oximinoacetoacetate | Acetic acid, Zinc | Exothermic | ~75 |
The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.org The reaction is typically carried out under neutral or mildly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts. organic-chemistry.org
To apply this method to the synthesis of the target pyrrole, a suitable 1,4-dicarbonyl precursor is required. This precursor would be 3-acetyl-2-cyanopentane-1,4-dione. The reaction of this diketone with an ammonia source, such as ammonium acetate or ammonium hydroxide, would lead to the formation of the 3-cyano-4,5-dimethylpyrrole ring. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration. wikipedia.org
Table 2: Representative Paal-Knorr Synthesis Conditions
| 1,4-Dicarbonyl Compound | Amine Source | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Hexane-2,5-dione | Ammonium carbonate | Water | 100 | >95 |
| 3,4-Diethyl-2,5-hexanedione | Methylamine | Acetic acid | 60 | 80-90 |
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org This method is particularly versatile for the preparation of highly substituted pyrroles.
For the synthesis of the 3-cyano-4,5-dimethylpyrrole intermediate, a possible combination of reactants would be ethyl 2-cyanoacetate (a β-ketoester analog), 3-chloro-2-butanone (an α-haloketone), and ammonia. The proposed mechanism begins with the formation of an enamine from the β-ketoester and ammonia. This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular condensation and dehydration lead to the formation of the pyrrole ring. wikipedia.org
Table 3: Representative Hantzsch Pyrrole Synthesis Conditions
| β-Ketoester | α-Haloketone | Amine Source | Solvent | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | Chloroacetone | Ammonia | Ethanol | 60-70 |
| Methyl acetoacetate | Phenacyl bromide | Methylamine | Methanol | 50-80 |
Contemporary Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These reactions are highly efficient and atom-economical.
The synthesis of functionalized pyrroles, including those with cyano groups, can be efficiently achieved through one-pot multi-component reactions. mdpi.com A plausible one-pot strategy for the synthesis of the 3-cyano-4,5-dimethylpyrrole core could involve the reaction of a β-dicarbonyl compound, an amine, and a source of the cyanoacetyl group.
For instance, a three-component reaction between 2,3-butanedione, malononitrile, and an ammonium salt could potentially yield the desired pyrrole. In such a reaction, the components would assemble in a domino fashion, involving a series of condensation, cyclization, and aromatization steps to furnish the highly substituted pyrrole in a single synthetic operation. The use of microwave irradiation has also been shown to accelerate such transformations. rgmcet.edu.in
Table 4: Representative Multi-Component Pyrrole Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Yield (%) |
|---|---|---|---|---|
| 1,3-Dicarbonyl compound | Acrylate | Ammonium acetate | Copper | 60-80 |
| α-Hydroxyketone | Oxoacetonitrile | Primary amine | Acetic acid/Ethanol | up to 90 |
Catalyst-Mediated Pyrrole Annulation
The formation of the pyrrole ring, or annulation, is often facilitated by metal catalysts, which enable efficient and selective bond formation. Various transition metals have been employed to construct the pyrrole scaffold from diverse starting materials. uctm.edueurekaselect.com These methods are advantageous for creating highly substituted pyrroles, which are precursors to the target molecule.
Ruthenium, palladium, and iron catalysts are effective in synthesizing 2-substituted pyrroles from amines and allylic alcohols, producing only water and ethene as byproducts. uctm.edu Dehydrogenative coupling reactions, often catalyzed by ruthenium or manganese pincer-type complexes, can form pyrroles from secondary alcohols and amino alcohols. organic-chemistry.org For the synthesis of tetrasubstituted pyrroles, gold-catalyzed cyclization of α-amino ketones with alkynes or reactions of 2H-azirines with ynamides provide viable routes. uctm.edu Another approach involves the ring-closing metathesis of diallylamines using a Grubbs catalyst, followed by an in-situ oxidation to yield the aromatic pyrrole ring. organic-chemistry.org
Multicomponent reactions (MCRs) represent a highly efficient, atom-economical strategy for pyrrole synthesis, combining three or more reagents in a single step. bohrium.com These reactions can be catalyzed by various metals to produce complex pyrrole structures from simple precursors. bohrium.com
Table 1: Examples of Catalyst-Mediated Pyrrole Synthesis
| Catalyst System | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Manganese Complex | Primary Diols, Amines | Dehydrogenative Coupling | organic-chemistry.org |
| Ruthenium (Grubbs Cat.) / Copper | Diallylamines | Olefin Metathesis / Oxidation | organic-chemistry.org |
| Gold | 2H-Azirines, Ynamides | Cyclization | uctm.edu |
| Palladium / Ruthenium / Iron | Amines, Allylic Alcohols | Monoallylation / Cyclization | uctm.eduorganic-chemistry.org |
Solvent-Free and Green Chemistry Synthetic Protocols
In line with the principles of green chemistry, significant efforts have been made to develop synthetic routes for pyrroles that minimize or eliminate the use of hazardous organic solvents. researchgate.netresearchgate.net These methods often lead to safer processes, simpler execution, and higher yields. researchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool, dramatically accelerating many reactions by enabling rapid and uniform heating that is difficult to achieve with conventional methods. jmest.org This technique has been successfully applied to the solid-state synthesis of pyrrole derivatives, avoiding the need for solvents entirely. jmest.org Other solvent-free methods include high-speed vibration milling and the use of heterogeneous catalysts, such as magnetic Fe₃O₄ nanoparticles, which can be easily recovered and reused. researchgate.netresearchgate.net
Water, as a benign solvent, is also utilized in pyrrole synthesis. For instance, the classic Paal-Knorr condensation can be performed in water using a catalytic amount of iron(III) chloride to yield N-substituted pyrroles under mild conditions. organic-chemistry.org Furthermore, sustainable syntheses have been developed that use renewable starting materials, such as 3-hydroxy-2-pyrones, which can react with primary amines without any solvent to form N-substituted pyrrole carboxylic acid derivatives. acs.org Catalyst- and solvent-free three-component reactions have also been reported for the atom-economical synthesis of tetrasubstituted pyrroles. organic-chemistry.org
Table 2: Green and Solvent-Free Protocols for Pyrrole Synthesis
| Method | Conditions | Key Features | Reference |
|---|---|---|---|
| Microwave Irradiation | Solvent-free, solid state | Rapid heating, reduced side reactions | jmest.org |
| Heterogeneous Catalysis | Fe₃O₄ nanoparticles, solvent-free | Catalyst is reusable, environmentally friendly | researchgate.net |
| Paal-Knorr Reaction | Iron(III) chloride, water | Mild conditions, use of green solvent | organic-chemistry.org |
| Biosourced Synthesis | 3-Hydroxy-2-pyrones, amines, 50-75 °C | Solvent-free, uses renewable feedstocks | acs.org |
Functionalization of the Pyrrole Nucleus
Once the pyrrole core is constructed, subsequent reactions are required to introduce the specific substituents found in this compound.
Introduction of the Cyano Group
The cyano (-CN) group can be introduced onto the pyrrole ring either during or after the ring-forming step. One of the most effective reagents for the direct cyanation of an existing pyrrole ring is chlorosulfonyl isocyanate (CSI). cdnsciencepub.com CSI is highly reactive towards electron-rich aromatic systems like pyrrole. The reaction, when carried out in a solvent like N,N-dimethylformamide (DMF) at low temperatures, proceeds through an N-chlorosulfonyl amide intermediate, which is then converted to the nitrile. cdnsciencepub.com The position of cyanation is directed by the existing substituents on the pyrrole ring. To achieve 3-cyanation, the 2- and 5-positions would typically need to be blocked or bear electron-withdrawing groups. cdnsciencepub.com
Alternatively, the cyano group can be incorporated as part of one of the building blocks in a multicomponent reaction. uctm.edu For example, reactions involving malononitrile or 3,3-diaminoacrylonitriles can directly yield pyrroles bearing a cyano substituent. nih.govresearchgate.net
Alkylation and Substitution Reactions on the Pyrrole Ring
The methyl groups at the C4 and C5 positions of the target molecule are most commonly introduced as part of the starting materials for the pyrrole ring synthesis. The Paal-Knorr synthesis, for example, involves the condensation of a 1,4-dicarbonyl compound with an amine. pharmaguideline.com To obtain a 4,5-dimethylpyrrole core, a suitably substituted 1,4-diketone, such as 3,4-dimethylhexane-2,5-dione, would be used. uctm.edu
While direct electrophilic alkylation of the pyrrole ring is possible, it often suffers from a lack of regioselectivity and can lead to polysubstitution. N-alkylation, in contrast, is a more straightforward process. The pyrrole nitrogen is weakly acidic and can be deprotonated by a base to form a sodium or potassium salt, which then readily reacts with an alkyl halide to form an N-alkylpyrrole. pharmaguideline.com
Formation of the Oxamic Acid Side Chain
The formation of the 2-pyrroloxamic acid moiety (-NH-CO-COOH) is a critical functionalization step. This substituent is typically installed on a pre-formed 2-aminopyrrole precursor. The synthesis involves a two-step sequence:
Synthesis of a 2-amino-3-cyano-4,5-dimethylpyrrole intermediate: This precursor contains the necessary amino group at the C2 position for the subsequent acylation.
Acylation with an oxalyl derivative: The 2-amino group is then acylated. A common method involves reacting the aminopyrrole with an oxalyl chloride derivative, such as ethyl oxalyl chloride (Cl-CO-CO-OEt), in the presence of a base. This reaction forms an oxamate ester intermediate.
Hydrolysis: The final step is the hydrolysis of the ester group to yield the desired oxamic acid side chain.
This sequence provides a reliable method for attaching the oxamic acid group to the C2 position of the pyrrole nucleus, completing the synthesis of the target structure.
Stereoselective Synthesis Approaches
While this compound itself is an achiral molecule, the development of stereoselective synthetic methods is crucial for producing its chiral analogues, which may possess unique properties.
One prominent strategy for achieving stereoselectivity is the catalytic hydrogenation of a highly substituted pyrrole precursor. acs.orgnih.gov Using heterogeneous catalysts like rhodium-on-alumina, the aromatic pyrrole ring can be reduced to a pyrrolidine ring with excellent diastereoselectivity. acs.org This process can generate up to four new stereocenters, and the stereochemical outcome is often directed by the stereocenter of a substituent already present on the pyrrole ring. acs.orgnih.gov
Stereoselectivity can also be achieved during the ring-formation step itself. For instance, [3+2] cycloaddition reactions involving in situ-generated ylides and chiral dipolarophiles can construct the pyrrole ring with a high degree of stereocontrol. The cycloaddition of quinolinium ylides to fumaronitrile, for example, has been shown to proceed stereoselectively, preserving the trans configuration of the starting alkene in the final pyrrole product. nih.gov These approaches are instrumental in accessing enantiomerically pure or enriched analogues of the target compound.
Table 3: Stereoselective Approaches for Pyrrole Analogue Synthesis
| Method | Catalyst / Reagent | Outcome | Key Feature | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | 5% Rh/Al₂O₃, H₂ | Diastereoselective reduction to pyrrolidine | Creates up to four new stereocenters | acs.org |
Solid-Phase Synthesis Techniques for Pyrrole Derivatives
Solid-phase synthesis has emerged as a powerful strategy for the combinatorial generation of libraries of pyrrole derivatives, enabling high-throughput screening for biologically active compounds. This methodology involves the attachment of a starting material to a solid support, typically a polymeric resin, followed by sequential chemical transformations. The intermediates remain covalently bound to the resin, which facilitates purification by simple filtration and washing. The final product is then cleaved from the solid support. This approach offers significant advantages in terms of ease of purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
A variety of solid-phase strategies have been developed for the synthesis of diverse pyrrole scaffolds. These methods often adapt classical solution-phase pyrrole syntheses, such as the Hantzsch, Paal-Knorr, and multicomponent reactions, to a solid-phase format. The choice of resin, linker, and cleavage conditions is crucial for the successful synthesis of the target pyrrole derivatives.
One common approach involves the use of a Rink amide resin, which is acetoacetylated and then converted to a polymer-bound enaminone by treatment with a primary amine. acs.orgnih.gov These resin-bound enaminones can then undergo a Hantzsch-type reaction with α-haloketones to furnish the desired pyrrole ring system. nih.gov Cleavage from the resin, typically with trifluoroacetic acid, yields the final pyrrole-3-carboxamides in high purity. nih.gov
Multicomponent reactions (MCRs) are particularly well-suited for solid-phase synthesis due to their convergent nature, which allows for the rapid assembly of complex molecules in a single step. One such strategy utilizes a lysine-containing peptide anchored to a solid support. acs.orgnih.gov In this method, the ε-amino group of lysine acts as the nitrogen donor in a reaction with β-nitrostyrenes and 1,3-dicarbonyl compounds, catalyzed by iron(III) chloride under microwave irradiation, to afford peptide-pyrrole chimeras. acs.orgacs.orgnih.gov This combination of solid-phase synthesis, microwave activation, and a multicomponent reaction provides a rapid and efficient route to chemical diversity. acs.orgacs.orgnih.gov
The versatility of solid-phase synthesis is further demonstrated by its application in generating libraries of pyrrolo[2,3-d]pyrimidines. nih.gov A five-step sequence starting from resin-bound dimeric peptoids has been developed to produce a library of 108 tetrasubstituted pyrrolo[2,3-d]pyrimidines, showcasing the high-throughput capability of this technique. nih.gov
The selection of the solid support and linker is critical and depends on the specific synthetic route and the desired functionality in the final product. Resins such as Pam resin and Wang resin have also been employed in the solid-phase synthesis of pyrrole-containing polyamides. documentsdelivered.com The linker connects the initial molecule to the resin and must be stable to the reaction conditions used in the synthesis, yet readily cleavable to release the final product without degradation.
| Synthesis Strategy | Resin | Key Reactants | Resulting Pyrrole Derivative |
| Hantzsch Pyrrole Synthesis | Rink Amide Resin | Polymer-bound enaminones, α-bromo ketones | Pyrrole-3-carboxamides |
| Multicomponent Reaction | Not Specified (Lys-containing peptide on solid support) | β-nitrostyrenes, 1,3-dicarbonyl compounds | Peptide-pyrrole chimeras |
| Peptoid-Based Synthesis | Not Specified | Resin-bound dimeric peptoids | Tetrasubstituted pyrrolo[2,3-d]pyrimidines |
| Polyamide Synthesis | Pam Resin, Wang Resin, Oxime Resin, Clear Resin | N-methylimidazole and N-methylpyrrole amino acids | Pyrrole-imidazole polyamides |
Table 1: Examples of Solid-Phase Synthesis Strategies for Pyrrole Derivatives
The solid-phase synthesis of pyrrole derivatives represents a highly efficient and versatile platform for the generation of compound libraries for drug discovery and other applications. The ability to systematically vary the substituents on the pyrrole ring by employing a diverse range of building blocks in a combinatorial fashion is a key advantage of this methodology.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information on the connectivity and spatial arrangement of atoms.
The ¹H NMR spectrum of 3-Cyano-4,5-dimethyl-2-pyrroloxamic acid is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
Methyl Protons (C4-CH₃ and C5-CH₃): Two sharp singlet signals are expected for the two methyl groups attached to the pyrrole (B145914) ring. Due to the slight electronic differences in their positions on the pyrrole ring, they may appear at slightly different chemical shifts, likely in the range of δ 2.0-2.5 ppm.
Pyrrole NH Proton: The proton attached to the nitrogen atom of the pyrrole ring is expected to appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent and concentration, but typically for pyrroles, this signal is found in the downfield region, potentially around δ 8.0-10.0 ppm. chemicalbook.comcdnsciencepub.comresearchgate.net
Amide NH Proton: The amide proton (-NH-C=O) signal is also anticipated to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. The chemical shift for amide protons can vary significantly but is often observed in the range of δ 8.0-9.0 ppm. researchgate.netnih.govresearchgate.netacs.orgmdpi.com
Carboxylic Acid OH Proton: The proton of the carboxylic acid group is highly deshielded and is expected to appear as a very broad singlet at a downfield chemical shift, typically in the range of δ 10.0-13.0 ppm. libretexts.orgucl.ac.uklibretexts.org This signal is readily identified by its broadness and its disappearance upon the addition of a few drops of D₂O due to proton-deuterium exchange. libretexts.orglibretexts.org
Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| C4-CH₃ | ~2.0 - 2.5 | Singlet |
| C5-CH₃ | ~2.0 - 2.5 | Singlet |
| Pyrrole NH | ~8.0 - 10.0 | Broad Singlet |
| Amide NH | ~8.0 - 9.0 | Broad Singlet |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Experimental data for this compound has been reported, and the assignments are based on typical chemical shift values for similar carbon environments. spcmc.ac.in The carbonyl carbons of the amide and carboxylic acid groups are notably deshielded due to the electronegativity of the attached oxygen atoms, though they appear at slightly higher field than aldehyde or ketone carbonyls due to resonance effects. stackexchange.comcdnsciencepub.com The carbons of the pyrrole ring and the cyano group also show characteristic chemical shifts. rsc.orgwisc.educompoundchem.comchemicalbook.com
Experimental ¹³C NMR Data for this compound
| Carbon Atom | Experimental Chemical Shift (δ, ppm) spcmc.ac.in |
|---|---|
| C4-CH₃ | 10.1 |
| C5-CH₃ | 12.3 |
| C3-CN | 91.5 |
| C4 | 115.4 |
| C≡N | 116.4 |
| C5 | 126.1 |
| C2 | 137.9 |
| Amide C=O | 157.9 |
Two-dimensional (2D) NMR experiments are instrumental in establishing the complete structural connectivity and stereochemistry of the molecule.
COSY (Correlation Spectroscopy): A COSY experiment would primarily show correlations between protons that are coupled to each other. For this molecule, since most protons are expected to be singlets (methyl groups) or broad singlets (NH, OH) with no direct proton neighbors, significant cross-peaks in a COSY spectrum are not anticipated.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would be useful to unequivocally assign the signals of the two methyl groups by correlating the proton signals around δ 2.0-2.5 ppm to the carbon signals at approximately 10.1 and 12.3 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the molecular structure by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
The methyl protons (C4-CH₃) showing correlations to the C3, C4, and C5 carbons of the pyrrole ring.
The methyl protons (C5-CH₃) showing correlations to the C4, C5, and the pyrrole nitrogen (if observable).
The amide NH proton showing correlations to the C2 carbon of the pyrrole ring and the amide carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to confirm the relative positions of the substituents on the pyrrole ring. For instance, a NOESY correlation would be expected between the protons of the C4-methyl group and the C5-methyl group, indicating their spatial closeness on the ring.
In the event that this compound exists in different crystalline forms (polymorphs), solid-state NMR (ssNMR) spectroscopy would be a powerful tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the solid state.
By using techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of the solid material. Subtle differences in the chemical shifts of the carbon atoms would indicate the presence of different polymorphic forms or the existence of non-equivalent molecules within the crystal lattice. Furthermore, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding patterns, which are critical in defining the crystal structure.
Infrared (IR) and Raman Spectroscopy Techniques
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR and Raman spectra of this compound are expected to display characteristic absorption bands for its various functional groups.
Cyano Group (C≡N): The cyano group has a very characteristic and sharp absorption in the triple bond region of the IR spectrum, typically between 2260 and 2220 cm⁻¹. libretexts.orgpressbooks.pub In Raman spectroscopy, the C≡N stretch is also a distinct band, often observed in the 2100-2300 cm⁻¹ region. researchgate.netresearchgate.netmdpi.comnih.gov
Carbonyl Groups (C=O): The molecule contains two carbonyl groups, one in the amide and one in the carboxylic acid.
The carboxylic acid C=O stretch is expected to appear as a strong, intense band in the range of 1760-1690 cm⁻¹. libretexts.orgorgchemboulder.com The exact position can be influenced by hydrogen bonding, which often leads to a broader absorption at the lower end of this range. libretexts.orgorgchemboulder.commsu.edu
The amide C=O stretch (Amide I band) typically absorbs strongly between 1680 and 1630 cm⁻¹. spcmc.ac.inspectroscopyonline.com This band is often broad due to hydrogen bonding.
N-H and O-H Stretching:
The carboxylic acid O-H stretch is a very prominent feature in the IR spectrum, appearing as a very broad band over the range of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. libretexts.orgorgchemboulder.com
The pyrrole N-H stretch and the amide N-H stretch are expected in the region of 3500-3100 cm⁻¹. These bands are typically of medium intensity and can be broadened by hydrogen bonding. spcmc.ac.inspectroscopyonline.comlibretexts.orglibretexts.org
N-H Bending: The amide group also exhibits a characteristic N-H bending vibration (Amide II band), which for secondary amides appears in the region of 1570-1515 cm⁻¹. spcmc.ac.inspectroscopyonline.com
Predicted IR/Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Cyano | C≡N Stretch | 2260 - 2220 |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |
| Pyrrole & Amide | N-H Stretch | 3500 - 3100 |
Hydrogen Bonding Network Probing by IR
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and probe intermolecular interactions, such as hydrogen bonding. The presence of amine (N-H), carboxylic acid (O-H), and nitrile (C≡N) groups in This compound suggests the potential for a complex hydrogen-bonding network in the solid state and in solution. Specific shifts in the vibrational frequencies of the N-H and O-H stretching bands, as well as the C=O and C≡N bands, would provide direct evidence of these interactions. A detailed analysis of its IR spectrum, particularly in the range of 3500-2500 cm⁻¹ and 1800-1600 cm⁻¹, would be necessary to elucidate the nature and strength of its hydrogen bonds.
Despite the theoretical potential for such analysis, a specific experimental IR spectrum and its interpretation for This compound are not available in the public domain.
Mass Spectrometry (MS) Characterization Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of This compound with high precision. This data would confirm its elemental composition, C₉H₉N₃O₃.
A search of scientific literature and chemical databases did not yield any specific HRMS data for this compound.
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion to generate a series of product ions. The resulting fragmentation pattern provides valuable insights into the compound's structure and connectivity. For This compound , MS/MS studies would be expected to show characteristic losses, such as the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the oxalyl group.
Detailed MS/MS fragmentation pathways and the corresponding spectral data for this compound have not been published.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that allow for the analysis of thermally labile and non-volatile molecules. ESI-MS would be a suitable method for analyzing This compound from solution, likely forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. MALDI-TOF MS could also be utilized, especially for high-throughput screening or analysis from complex mixtures, by co-crystallizing the analyte with a suitable matrix.
Specific experimental data from ESI-MS or MALDI-MS analyses of This compound are not documented in the available literature.
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid.
A successful single-crystal X-ray diffraction analysis of This compound would provide precise bond lengths, bond angles, and torsion angles. This data would definitively establish the molecular conformation and reveal the details of the intermolecular interactions, including the hydrogen-bonding network, in the solid state.
There are no published reports of the single-crystal structure of This compound .
Powder X-ray Diffraction for Polymorph Analysis
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect in the characterization of pharmaceutical and chemical compounds as different polymorphs can exhibit distinct physical and chemical properties. Powder X-ray Diffraction (PXRD) is a primary and powerful technique for the investigation of crystalline phases and the identification of polymorphism.
A comprehensive search of scientific literature and chemical databases was conducted to obtain PXRD data for "this compound." This investigation aimed to identify any existing studies on its crystal structure and potential polymorphic forms. However, at present, there are no publicly available research findings or database entries detailing the powder X-ray diffraction analysis of this specific compound. Therefore, information regarding its crystalline form, unit cell parameters, and the existence of any polymorphs remains uncharacterized in the accessible scientific domain.
Future research employing PXRD would be invaluable in establishing a definitive solid-state structural profile for "this compound." Such studies would typically involve the analysis of the compound under various crystallization conditions to induce the formation of different polymorphs. The resulting diffraction patterns would provide characteristic peak positions and intensities, which can be used for phase identification and quality control.
Chiroptical Spectroscopic Methods (If applicable for chiral derivatives)
Chiroptical spectroscopic techniques are instrumental in the study of chiral molecules, which are non-superimposable on their mirror images. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.
The molecular structure of "this compound" has been identified as achiral. researchgate.netnih.gov The absence of any stereocenters means the molecule does not exhibit optical activity. Consequently, chiroptical spectroscopic methods are not applicable to the parent compound itself. However, these techniques would be highly relevant for the analysis of any synthesized chiral derivatives of "this compound."
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. For any potential chiral derivatives of "this compound," CD spectroscopy would be a crucial tool for:
Determination of Absolute Configuration: By comparing experimental CD spectra with theoretical calculations or with spectra of compounds with known stereochemistry, the absolute configuration of a new chiral derivative could be determined.
Conformational Analysis: The sign and magnitude of CD signals are highly sensitive to the spatial arrangement of atoms. Thus, CD spectroscopy can provide detailed insights into the solution-state conformation of chiral derivatives.
Studying Intermolecular Interactions: Changes in the CD spectrum upon binding to other molecules (e.g., proteins, DNA) can be used to probe the nature and stereospecificity of such interactions.
As "this compound" is achiral, it does not produce a CD signal.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, ORD is a property exclusive to chiral substances.
Should chiral derivatives of "this compound" be synthesized, ORD could be employed for:
Characterization and Quality Control: Measuring the specific rotation at a standard wavelength (e.g., the sodium D-line) is a fundamental method for characterizing a chiral compound and assessing its enantiomeric purity.
Analysis of Cotton Effect: The characteristic change in optical rotation in the vicinity of an absorption band, known as the Cotton effect, can provide structural information related to the chiral center and its chromophoric environment.
Given that the parent compound "this compound" is achiral, it does not exhibit optical rotation and therefore cannot be analyzed by ORD. nih.gov
Chemical Reactivity and Transformation Studies of the Compound
Reactivity of the Pyrrole (B145914) Nitrogen Atom
The pyrrole nitrogen in 3-Cyano-4,5-dimethyl-2-pyrroloxamic acid possesses a lone pair of electrons and is part of an aromatic system. Its reactivity is influenced by the electron-withdrawing nature of the adjacent cyano and oxamic acid groups.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the pyrrole ring can potentially undergo alkylation and acylation reactions. However, the presence of two electron-withdrawing groups (cyano and the N-amido-oxalic acid moiety) is expected to decrease the nucleophilicity of the pyrrole nitrogen, making these reactions more challenging compared to simple pyrroles.
In analogous systems like 2-amino-3-acylthiophenes, N-alkylation has been reported to be difficult under mild conditions. nih.gov Successful N-alkylation of such deactivated systems often requires forcing conditions, such as the use of a strong base like cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF), to deprotonate the pyrrole nitrogen and enhance its nucleophilicity. nih.gov It is plausible that similar conditions would be necessary for the N-alkylation of this compound.
N-acylation would likely proceed under standard conditions, for example, by treatment with an acyl chloride or anhydride (B1165640) in the presence of a base. A patent describing the synthesis of related 2-amino-3-cyano pyrrole derivatives mentions acylation as a possible derivatization reaction, suggesting its feasibility within this class of compounds. google.com
Table 1: Predicted Conditions for N-Alkylation and N-Acylation
| Reaction | Reagents | Probable Conditions |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Strong base (e.g., Cs₂CO₃), DMF |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Base (e.g., Pyridine or Et₃N), CH₂Cl₂ |
Hydrogen Bonding Network Formation
The pyrrole N-H group is a hydrogen bond donor. In conjunction with the amide N-H and the carbonyl and carboxyl groups of the oxamic acid side chain, this compound has multiple sites for hydrogen bonding. Studies on the structurally related pyrrole-2-carboxamide have shown the formation of extensive intermolecular hydrogen bonding networks in the solid state. nih.govacs.orgacs.org These interactions often lead to the formation of dimeric structures or chains. mdpi.com Specifically, R²₂(8) and R²₂(10) motifs, where two molecules are linked by two hydrogen bonds, are common in similar structures. acs.orgmdpi.com It is highly probable that this compound would also form stable, complex hydrogen-bonded networks in the crystalline state, influencing its physical properties such as melting point and solubility. The presence of both hydrogen bond donors (pyrrole N-H, amide N-H, carboxylic acid O-H) and acceptors (cyano N, carbonyl O, carboxylic acid O) allows for a variety of intricate bonding patterns. nih.gov
Reactivity at the Cyano Group
The cyano group at the 3-position of the pyrrole ring is a versatile functional group that can undergo a variety of chemical transformations.
Nitrile Hydrolysis and Amidation Reactions
The hydrolysis of nitriles is a well-established transformation that can lead to either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comchemguide.co.uk
Under acidic conditions, the nitrile is heated under reflux with an acid such as hydrochloric acid. chemguide.co.uk The reaction proceeds through an amide intermediate to yield the corresponding carboxylic acid. libretexts.orgmasterorganicchemistry.com In the case of this compound, this would lead to the formation of a tricarboxylic acid derivative.
Basic hydrolysis, typically carried out by heating with an aqueous solution of a base like sodium hydroxide, initially forms the amide and then proceeds to the carboxylate salt. chemguide.co.ukyoutube.com Subsequent acidification would yield the free carboxylic acid. chemguide.co.uk In some cases, especially with milder conditions, the reaction can be stopped at the amide stage. youtube.com For instance, the synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxamide has been achieved from the corresponding 2-cyanopyrrole by treatment with potassium carbonate and hydrogen peroxide in DMSO at room temperature. frontiersin.org
Table 2: Predicted Products of Nitrile Hydrolysis
| Conditions | Reagents | Expected Product |
| Acidic Hydrolysis | HCl (aq), Heat | 4,5-Dimethyl-2-(oxalylamino)-1H-pyrrole-3-carboxylic acid |
| Basic Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 4,5-Dimethyl-2-(oxalylamino)-1H-pyrrole-3-carboxylic acid |
| Mild Amidation | K₂CO₃, H₂O₂, DMSO | 3-(Aminocarbonyl)-4,5-dimethyl-2-pyrroloxamic acid |
Reduction of the Cyano Group
The cyano group can be reduced to a primary amine (aminomethyl group). A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert the 3-cyano group into a 3-(aminomethyl) group. A study on 2-cyanopyrrole derivatives demonstrated the successful reduction of the cyano group to an amine using LiAlH₄, followed by protection with a Boc group. frontiersin.org Another approach involves catalytic hydrogenation.
It is important to note that the oxamic acid functionality also contains reducible carbonyl groups. Therefore, achieving selective reduction of the cyano group might require careful choice of reagents and reaction conditions. For example, diisobutylaluminum hydride (DIBAL-H) can, under controlled conditions, reduce nitriles to aldehydes. nih.gov
Cycloaddition Reactions Involving the Nitrile
While the cyano group is generally not a very reactive participant in cycloaddition reactions, it can act as a dienophile or enophile under certain conditions, particularly in intramolecular reactions. nih.gov The Van Leusen pyrrole synthesis, a [3+2] cycloaddition, is a well-known method for forming pyrroles, though it does not directly involve the cycloaddition of a pre-existing cyano group. mdpi.com More relevant are cycloaddition reactions of isonitriles with electron-deficient alkenes to form pyrroles. x-mol.com
The development of new synthetic methodologies has shown that functionalized 2-amino-3-cyanopyrroles can be synthesized through various multi-component and cycloaddition strategies. rsc.orgrsc.org While these are methods for the formation of the core structure, they highlight the rich chemistry surrounding this scaffold. The potential for the cyano group in this compound to participate in cycloaddition reactions would likely require activation, for example, by coordination to a Lewis acid, or by using a highly reactive cycloaddition partner.
Reactivity of the Carboxylic Acid Moiety
The oxamic acid portion of the molecule, which is an N-acylamino acid, presents several potential reaction sites within its carboxylic acid and amide functionalities.
The carboxylic acid group of this compound is expected to undergo esterification when treated with an alcohol in the presence of an acid catalyst, a reaction typical for carboxylic acids known as Fischer esterification. jackwestin.com Various methods have been developed for the esterification of carboxylic acids, some of which utilize mild conditions and catalysts to accommodate sensitive functional groups. organic-chemistry.org For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate ester formation under neutral conditions. jackwestin.com
Similarly, the formation of amide bonds would likely proceed through the activation of the carboxylic acid group, for example, by converting it to an acyl chloride or by using peptide coupling reagents, followed by reaction with a primary or secondary amine. jackwestin.com The direct reaction with an amine is generally difficult as it tends to form the unreactive carboxylate salt. jackwestin.com The acylation of nucleophiles, such as alcohols and amines, can also be achieved using anhydrides. youtube.com
Table 1: Predicted Esterification and Amide Formation Reactions
| Reactant | Reagent(s) | Predicted Product | Reaction Type |
| This compound | Methanol, H⁺ | Methyl 3-cyano-4,5-dimethyl-2-pyrroloxamate | Esterification |
| This compound | Ethylamine, DCC | N-Ethyl-3-cyano-4,5-dimethyl-2-pyrroloxamide | Amide Formation |
Note: This table represents predicted reactions based on general chemical principles, as specific experimental data for this compound is limited.
The decarboxylation of carboxylic acids, the loss of carbon dioxide, is a reaction that often requires specific structural features or harsh conditions. libretexts.org For β-keto acids and malonic acids, decarboxylation can occur upon heating via a cyclic transition state. khanacademy.org The decarboxylation of pyrrole-2-carboxylic acid itself has been studied and is known to be subject to acid catalysis in strongly acidic solutions. nih.gov The proposed mechanism involves the protonation of the pyrrole ring at the C2 position, which facilitates the departure of carbon dioxide through an associative mechanism involving the addition of water to the carboxyl group. nih.gov
Given that this compound has a carboxylic acid group attached to a carbonyl carbon, which is in turn attached to an amino group on the pyrrole ring, its decarboxylation behavior may be influenced by these adjacent functionalities. The presence of the electron-withdrawing cyano group on the pyrrole ring could also affect the electronic properties of the ring and, consequently, the ease of decarboxylation. Studies on related heterocyclic carboxylic acids, such as 2-pyridone-3-carboxylic acids, have shown that decarboxylation can be achieved using potassium carbonate in toluene. nih.gov
As a carboxylic acid, this compound will react with bases to form the corresponding carboxylate salt. The pyrrole nitrogen, being part of an aromatic system, is generally not basic. The oxamic acid moiety, with its amide and carboxylic acid groups, provides potential coordination sites for metal ions. The formation of metal complexes with pyrrole-derivative ligands is a well-established area of coordination chemistry. Such complexes can exhibit a variety of geometries depending on the metal ion and the ligand structure. While no specific complexation studies involving this compound have been reported, it is conceivable that it could act as a ligand, coordinating to metal ions through the oxygen atoms of the oxamic acid group and potentially the nitrogen of the cyano group.
Electrophilic Aromatic Substitution on the Pyrrole Ring (If applicable)
Pyrrole is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution (EAS). youtube.com Substitution typically occurs at the C2 (α) position, as the carbocation intermediate formed is more stabilized by resonance compared to substitution at the C3 (β) position. libretexts.org
Nucleophilic Reactions at Carbonyl Centers
The oxamic acid moiety contains two carbonyl carbons, one in the carboxylic acid group and one in the amide group. These carbonyl carbons are electrophilic and can be susceptible to nucleophilic attack. As discussed in section 4.3.1, nucleophilic attack by alcohols and amines on the carboxylic carbonyl is the basis for esterification and amide bond formation.
The amide carbonyl could also potentially undergo nucleophilic attack, although amides are generally less reactive towards nucleophiles than carboxylic acids or esters. Strong nucleophiles or activation of the carbonyl group would likely be required. Intramolecular nucleophilic reactions involving the pyrrole ring or other parts of the molecule could also be envisioned under certain conditions.
Rearrangement Reactions and Tautomerism Studies
Rearrangement reactions are a possibility for a molecule with multiple functional groups like this compound. For instance, the Curtius rearrangement of a carbonyl azide (B81097) derived from the carboxylic acid could be a pathway to form an amine, as has been demonstrated in the synthesis of 1-substituted 2-amino-3-cyanopyrroles. nih.gov
Tautomerism is another important consideration. The pyrrole ring itself can exist in different tautomeric forms, although the 1H-pyrrole form is generally the most stable. The presence of the amino group at the 2-position and the cyano group at the 3-position could lead to the possibility of amino-imino tautomerism. For example, 2-amino-1H-pyrrole-3-carbonitrile can exist in tautomeric forms. nih.gov The oxamic acid moiety also has the potential for keto-enol tautomerism involving the carbonyl groups. The specific equilibrium between different tautomers would depend on factors such as the solvent and temperature.
Mechanistic Elucidation of Key Chemical Transformations
A thorough search of scientific databases and literature reveals a significant gap in the understanding of the reaction mechanisms involving this compound. Information regarding its synthesis, reactivity with various reagents, and the intermediates or transition states involved in its transformations is not currently documented in accessible research.
General principles of the reactivity of related functional groups, such as the cyano group, the pyrrole ring, and the oxamic acid moiety, can be inferred from broader organic chemistry literature. For instance, the cyano group can undergo hydrolysis, reduction, or act as a precursor for various nitrogen-containing heterocycles. The pyrrole ring is known for its susceptibility to electrophilic substitution, and the oxamic acid portion can participate in reactions typical of carboxylic acids and amides. However, the specific interplay of these functional groups within the unique structure of this compound and the detailed mechanistic steps of its reactions remain a subject for future investigation.
Due to the absence of specific research data, the generation of detailed research findings and interactive data tables concerning the mechanistic elucidation of this compound's chemical transformations is not possible at this time.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy.
In studies of pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds structurally related to the subject of this article, DFT calculations have been performed using the Gaussian 09 software package. bohrium.com The B3LYP functional with a 6-311G++ basis set is a common level of theory for such calculations. bohrium.com This approach allows for the precise determination of bond lengths and bond angles, which are crucial for understanding the molecule's geometry. bohrium.com For example, in the optimized geometries of certain pyrrolo[2,3-d]pyrimidines, specific bond lengths and angles have been calculated to describe the stable conformation of the fused ring system. bohrium.com
Table 1: Representative Calculated Bond Lengths and Angles for a Pyrrolo[2,3-d]pyrimidine Derivative (Illustrative) This data is illustrative and based on typical findings for this class of compounds.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| N1-C2 | 1.37 |
| C2-N3 | 1.39 |
| C4-C5 | 1.45 |
| C5-C6 | 1.38 |
| N7-C8 | 1.35 |
| **Bond Angles (°) ** | |
| N1-C2-N3 | 120.5 |
| C4-C5-C6 | 121.0 |
| C5-N7-C8 | 108.2 |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method, providing a foundational approximation of the electronic structure. Møller-Plesset perturbation theory of the second order (MP2) is a more sophisticated method that builds upon the HF calculation to include electron correlation, leading to more accurate energy predictions. While these methods are fundamental, for many complex organic molecules, DFT has become more widely used due to its computational cost-effectiveness for achieving a high degree of accuracy. In the available literature for structurally similar pyrrole (B145914) derivatives, DFT methods are predominantly reported.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. bohrium.com
Table 2: Calculated Frontier Molecular Orbital Energies for a Pyrrolo[2,3-d]pyrimidine Derivative (Illustrative) This data is illustrative and based on typical findings for this class of compounds.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.
In studies of pyrrole derivatives, MEP analysis has been used to identify the most reactive sites. bohrium.com For example, in pyrrolo[2,3-d]pyrimidines, the MEP surface can highlight the electronegative nitrogen atoms as regions of negative potential, while the hydrogen atoms bonded to nitrogen atoms often show positive potential. bohrium.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules.
MD simulations are particularly useful for exploring the different conformations that a molecule can adopt and the flexibility of its structure. This is important for understanding how a molecule might interact with other molecules, such as biological receptors.
In the study of thieno[3,2-b]pyrrole-5-carboxamide derivatives, MD simulations have been employed to investigate their binding modes with specific protein targets. nih.govresearchgate.net These simulations, often run for nanoseconds, can reveal the stability of the molecule within a binding site and identify key intermolecular interactions, such as hydrogen bonds, that stabilize the complex. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation is often calculated to assess the stability of the molecule's conformation. A stable RMSD value suggests that the molecule has reached an equilibrium state in its simulated environment.
Solvent Effects on Molecular Conformation
The three-dimensional structure of a molecule is not static and can be significantly influenced by its environment, particularly the solvent. Computational studies on molecules with similar functionalities, such as peptides and other flexible organic compounds, have demonstrated that solvent polarity and hydrogen-bonding capabilities can dictate the preferred molecular conformation. rsc.orgub.edu For 3-Cyano-4,5-dimethyl-2-pyrroloxamic acid, the orientation of the oxamic acid side chain relative to the pyrrole ring is a key conformational variable.
In a non-polar solvent, intramolecular hydrogen bonds are likely to be more prevalent, leading to a more compact structure. Conversely, in polar protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with the amide and carboxylic acid groups, potentially favoring more extended conformations. rsc.orgub.edu Computational methods, such as molecular dynamics (MD) simulations with explicit solvent models or continuum solvation models within Density Functional Theory (DFT) calculations, can be employed to explore the conformational landscape in different solvent environments.
A representative, albeit hypothetical, data table illustrating the potential impact of different solvents on the dihedral angle between the pyrrole ring and the oxamic acid group is presented below. This type of data would typically be generated from analyzing the results of molecular dynamics simulations.
Table 1: Illustrative Solvent Effects on the Dihedral Angle of this compound
| Solvent | Dielectric Constant | Predominant Dihedral Angle (°) |
|---|---|---|
| Chloroform | 4.8 | ~30° (Indicative of a folded conformation) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~60° (Indicative of a partially extended conformation) |
| Water | 80.1 | ~90° (Indicative of an extended conformation) |
Reaction Mechanism Prediction and Transition State Analysis
Understanding the potential chemical transformations of this compound is crucial for assessing its stability and reactivity. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies.
For this compound, a plausible reaction to investigate computationally is the hydrolysis of the amide bond, leading to the formation of 3-cyano-4,5-dimethyl-2-aminopyrrole and oxalic acid. DFT calculations can be used to map out the potential energy surface for this reaction, identifying key intermediates and transition states. rsc.org Such studies on similar amide bond cleavage reactions have shown that the mechanism can be influenced by catalysts (acid or base) and the surrounding solvent. nih.gov A typical computational approach involves locating the transition state structure connecting the reactants and products and verifying it through frequency analysis, which should yield a single imaginary frequency corresponding to the reaction coordinate.
Once the transition state for a reaction step is identified, its energy relative to the reactants provides the activation energy barrier. This is a critical parameter for predicting the reaction rate. For the hydrolysis of the amide bond in this compound, one would expect a significant energy barrier, reflecting the general stability of amide bonds. Computational studies on amide bond formation and cleavage in similar systems provide a basis for estimating these barriers. rsc.orgnih.gov
Below is a hypothetical data table representing calculated activation energies for the hydrolysis of a similar pyrrole-2-carboxamide under different catalytic conditions.
Table 2: Representative Calculated Activation Energies for Amide Hydrolysis
| Reaction Step | Catalytic Condition | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic attack of water | Uncatalyzed | ~35-45 |
| Nucleophilic attack of water | Acid-catalyzed | ~20-25 |
| Nucleophilic attack of hydroxide | Base-catalyzed | ~15-20 |
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of novel compounds.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in chemical research. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR spectra. These predictions are valuable for assigning experimental spectra and for confirming the proposed structure of a molecule like this compound. The accuracy of these predictions can be high, often within 0.2 ppm for ¹H and 2 ppm for ¹³C, when appropriate levels of theory and basis sets are used. bris.ac.uk
The following table provides hypothetical, yet representative, predicted ¹³C NMR chemical shifts for this compound, based on computational studies of substituted pyrroles and amides. mdpi.com
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (Pyrrole) | ~145-155 |
| C3 (Pyrrole) | ~100-110 |
| C4 (Pyrrole) | ~120-130 |
| C5 (Pyrrole) | ~130-140 |
| Cyano (C≡N) | ~115-125 |
| Amide (C=O) | ~160-170 |
| Carboxylic Acid (C=O) | ~165-175 |
| Methyl (C4) | ~10-15 |
| Methyl (C5) | ~12-18 |
Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental Infrared (IR) and Raman spectra. nih.govroyalsocietypublishing.org DFT calculations can predict the vibrational modes of a molecule and their corresponding intensities. nih.gov These predicted spectra can be compared with experimental data to confirm the presence of specific functional groups and to gain insight into the molecular structure. For this compound, key vibrational modes would include the C≡N stretch of the cyano group, the C=O stretches of the amide and carboxylic acid, the N-H stretch of the pyrrole and amide, and various C-H and ring stretching modes. researchgate.netrsc.org
A table of representative calculated vibrational frequencies for the key functional groups in this compound is provided below, based on values reported for similar compounds. researchgate.net
Table 4: Representative Calculated Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| N-H (Pyrrole) | Stretching | ~3450-3500 | Medium/Weak |
| N-H (Amide) | Stretching | ~3300-3400 | Medium/Medium |
| C≡N (Cyano) | Stretching | ~2220-2240 | Medium/Strong |
| C=O (Amide I) | Stretching | ~1680-1700 | Strong/Medium |
| C=O (Carboxylic Acid) | Stretching | ~1720-1740 | Strong/Weak |
| C=C (Pyrrole Ring) | Stretching | ~1500-1600 | Medium/Strong |
Cheminformatics and Machine Learning in Reaction Prediction and Property Estimation
The application of cheminformatics and machine learning to novel chemical entities like this compound is a rapidly advancing field that promises to accelerate chemical synthesis and drug discovery. dntb.gov.uamit.edu These computational tools leverage vast datasets of known reactions and molecular properties to build predictive models, offering insights into a compound's reactivity and physicochemical characteristics before it is even synthesized. researchgate.netnih.gov
Reaction Prediction:
Predicting the outcomes of chemical reactions is a cornerstone of synthetic chemistry, and machine learning models are becoming increasingly adept at this complex task. neurips.ccresearchgate.net For a molecule such as this compound, which belongs to the pyrrole class, specific machine learning models have been developed to forecast reaction yields. For instance, a random forest model trained on over 1,200 condensation reactions of pyrroles and dipyrromethanes with aldehydes has shown the ability to predict reaction yields with a mean absolute error (MAE) of 9.6%. researchgate.net Such a model could be instrumental in optimizing the synthesis of derivatives of this compound.
The general approach for reaction prediction often involves a two-step process:
Generation of a set of plausible products by applying known reaction templates to the reactants. mit.edu
Ranking of these candidate products using a machine learning model to identify the most likely major product. mit.edu
These models are trained on extensive databases of experimental reactions and can learn the subtle electronic and steric factors that govern reactivity. researchgate.net For the target compound, this could involve predicting the reactivity of the cyano group, the carboxylic acid moiety, or the pyrrole ring itself in various chemical transformations.
Interactive Data Table 1: Machine Learning Models for Reaction Prediction in Pyrrole Chemistry
| Model Type | Application | Key Performance Metric | Reference |
| Random Forest | Prediction of yield for pyrrole condensation reactions | MAE: 9.6%, R²: 0.63 | researchgate.net |
| Neural Network | Ranking of candidate products in general organic reactions | 71.8% accuracy in identifying the major product | mit.edu |
| Deep Learning | Prediction of elementary reaction steps | 80% top-5 recovery rate on a benchmark set | researchgate.net |
Property Estimation:
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in cheminformatics for estimating the physical, chemical, and biological properties of molecules. nih.gov These models establish a mathematical relationship between the molecular structure (represented by calculated descriptors) and a specific property. researchgate.net
For N-containing heterocycles like this compound, several properties can be reliably predicted. Studies have shown that quantum-mechanical descriptors, such as the charge of the nitrogen atom and the energy of its lone pair electrons, can be used to build models that accurately predict properties like proton affinity and pKb-values. researchgate.net These models have achieved high correlation coefficients (R² of 0.93) for predicting proton affinity in a set of 55 heterocyclic compounds. researchgate.net
Furthermore, machine learning models are extensively used to predict a wide range of physicochemical properties, including density, boiling point, and solubility, which are crucial for the development of new materials and pharmaceuticals. researchgate.netnih.gov In the context of drug discovery, pyrrole derivatives are often investigated as inhibitors of various enzymes, such as kinases. nih.govnih.gov Machine learning frameworks have been developed to predict the inhibitory activity of compounds against the entire kinome, which could be applied to assess the potential biological targets of this compound. nih.govchapman.eduacs.org These models use molecular fingerprints and other descriptors to classify compounds as active or inactive against specific kinases. mdpi.com
Interactive Data Table 2: Potential Application of Machine Learning for Property Estimation of this compound
| Property to be Predicted | Modeling Approach | Relevant Compound Class Studied | Potential Application | Reference |
| Proton Affinity, pKb-value | Regression models with quantum-mechanical descriptors | N-containing heterocycles | Estimation of basicity and reactivity | researchgate.net |
| Density under high pressure | Deep learning (TabNet, DNN) | Thiophene-based heterocycles | Understanding material properties | nih.gov |
| Kinase Inhibitory Activity | Random Forest, Support Vector Machines | Kinase inhibitors, including pyrrole derivatives | Virtual screening for potential biological targets | nih.govchapman.edumdpi.com |
| Physicochemical Properties (e.g., solubility, boiling point) | Neural Networks, QSPR | General organic compounds | Guiding formulation and process development | researchgate.net |
Utility As a Precursor in Advanced Chemical Synthesis
Synthesis of Complex Pyrrole-Fused Heterocycles
While direct experimental evidence for the use of 3-Cyano-4,5-dimethyl-2-pyrroloxamic acid in the synthesis of complex pyrrole-fused heterocycles is not extensively documented in publicly available literature, the reactivity of its constituent functional groups suggests significant potential. The pyrrole (B145914) ring can undergo electrophilic substitution reactions, while the cyano and oxamic acid groups can participate in cyclization reactions. For instance, multicomponent reactions involving similar 2-amino-3-cyanopyridine (B104079) scaffolds are widely used for the efficient construction of fused heterocyclic systems. researchgate.net The presence of the oxamic acid side chain offers a unique handle for intramolecular cyclization reactions, potentially leading to the formation of novel pyrrolo-oxazine or pyrrolo-diazepine ring systems.
Scaffold for Combinatorial Library Generation
The multifunctional nature of this compound makes it an attractive scaffold for the generation of combinatorial libraries. The carboxylic acid and amide functionalities of the oxamic acid group, as well as the pyrrole nitrogen, provide multiple points for diversification. Amenable to solid-phase or solution-phase parallel synthesis, this scaffold could be systematically modified with a variety of building blocks to create a library of structurally diverse compounds for high-throughput screening in drug discovery and materials science.
Intermediate in Natural Product Synthesis (If applicable)
Currently, there is no specific information in the surveyed literature that documents the use of this compound as an intermediate in the total synthesis of any known natural product. However, the pyrrole core is a common motif in a wide array of natural products. The specific substitution pattern of this compound may not directly align with known natural product precursors, but its potential for elaboration into more complex pyrrole-containing structures remains a possibility for future synthetic endeavors.
Precursor for Advanced Materials (e.g., Polymers, Dyes)
The application of this compound as a precursor for advanced materials such as polymers and dyes is a plausible, yet underexplored, area. The pyrrole moiety is a well-known component of conducting polymers. The presence of the cyano and carboxylic acid groups could allow for the incorporation of this molecule into polymer backbones or as pendant groups, potentially influencing the electronic and optical properties of the resulting materials. Furthermore, the extended conjugation possible through the pyrrole ring and the cyano group suggests that derivatives of this compound could exhibit interesting chromophoric or fluorophoric properties, making them candidates for the development of novel dyes.
Advanced Analytical Methodologies for Detection and Quantification in Complex Mixtures
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation of individual components from a mixture. For a polar, acidic compound like 3-Cyano-4,5-dimethyl-2-pyrroloxamic acid, liquid chromatography is often the primary choice, though gas chromatography can be employed following derivatization.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds. Given the acidic nature of the oxamic acid group, reversed-phase HPLC (RP-HPLC) is a highly suitable method.
The development of an effective HPLC method hinges on several key parameters:
Stationary Phase Selection : Non-polar or moderately polar columns, such as C18 or C8, are typically used in RP-HPLC. pharmaknowledgeforum.com For acidic compounds, columns with high purity silica and end-capping are preferred to minimize peak tailing caused by interactions with residual silanol groups. Phenyl-Hexyl columns can also offer alternative selectivity for aromatic compounds. nih.gov
Mobile Phase Composition : The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. pharmaknowledgeforum.com To ensure the analyte is in a neutral, un-ionized state for better retention on a reversed-phase column, the pH of the mobile phase must be controlled. For an acidic compound, maintaining the mobile phase pH below the compound's pKa (typically by adding 0.1% formic acid or phosphoric acid) suppresses ionization. This results in sharper, more symmetrical peaks, which are crucial for accurate quantification.
Detection : A UV/VIS detector is commonly used for HPLC analysis, as the pyrrole (B145914) ring and other chromophores in the molecule are expected to absorb UV light. nih.gov The selection of an optimal wavelength, where the analyte shows maximum absorbance and interferences show minimal absorbance, is critical for sensitivity. pharmaknowledgeforum.com Diode-Array Detection (DAD) can provide spectral information, confirming peak purity and identity. nih.gov
Interactive Table: Representative HPLC Method Parameters for Acidic Pyrrole Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm | Polar RP, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Acetate Buffer, pH 3.5 | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20% to 80% B in 15 min | Isocratic 60% B | 10% to 90% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | DAD (210-400 nm) | UV at 270 nm |
| Column Temp. | 30 °C | 35 °C | 25 °C |
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. oup.comoup.com Due to the low volatility of the oxamic acid group, direct GC analysis of this compound is not feasible. Therefore, a derivatization step is required to convert the non-volatile acid into a more volatile ester. A common approach is esterification, for example, by reaction with methanol in the presence of an acid catalyst to form the corresponding methyl ester.
Potential challenges in the GC analysis of pyrrole derivatives include their sensitivity to high temperatures, which could potentially cause isomerization or degradation. oup.com However, studies have shown that many pyrrole derivatives can be analyzed by GC without thermal rearrangement at temperatures up to 190°C. oup.com The choice of a suitable GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation.
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method frequently used to monitor the progress of organic reactions. libretexts.orgresearchgate.net During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.orgrsc.org
A typical procedure involves spotting the starting material, the reaction mixture, and a "co-spot" (a mix of both) onto a TLC plate (e.g., silica gel 60 F254). libretexts.orgrochester.edu The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). researchgate.net The progress of the reaction is visualized by the disappearance of the reactant spot and the appearance of a new product spot in the reaction mixture lane. Visualization can be achieved under UV light if the compounds are fluorescent or by staining with reagents like potassium permanganate. rsc.org This technique allows for a quick assessment of whether a reaction is complete. libretexts.org
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a high degree of certainty in compound identification and are invaluable for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. It combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov This allows for the determination of the compound's molecular weight and provides structural information through fragmentation patterns, even at very low concentrations. nih.govnih.gov LC-MS is effective for analyzing polar, non-volatile compounds and is a method of choice for nitrogen-containing heterocycles in various matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) couples gas chromatography with mass spectrometry. mdpi.comacs.org Following the necessary derivatization to increase volatility, GC-MS can provide detailed structural information and sensitive quantification. researchgate.netmdpi.com The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that acts as a "fingerprint" for identification.
Interactive Table: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z (Monoisotopic) | Technique | Notes |
| [M+H]⁺ | 208.0662 | LC-MS (ESI+) | Protonated molecular ion in positive electrospray ionization. |
| [M-H]⁻ | 206.0519 | LC-MS (ESI-) | Deprotonated molecular ion in negative electrospray ionization. |
| [M]⁺ | 207.0589 | GC-MS (EI) | Molecular ion from the derivatized (e.g., methyl ester) compound after electron ionization. |
| Fragment 1 | Varies | LC-MS/MS, GC-MS | Loss of COOH or COOCH₃ group. |
| Fragment 2 | Varies | LC-MS/MS, GC-MS | Fragmentation of the pyrrole ring. |
Spectrophotometric Quantification Methods
Spectrophotometry offers a simpler, cost-effective alternative for quantification, provided the target analyte has a chromophore or can be converted into one. The cyano (-CN) group in this compound can be utilized for colorimetric analysis.
A potential method involves the conversion of the cyanide moiety to thiocyanate (SCN⁻) by reacting it with sulfur. razi.ac.ir The resulting thiocyanate can then be complexed with ferric ions (Fe³⁺) to form a distinctively colored ferric-thiocyanate complex, which can be quantified by measuring its absorbance at a specific wavelength (e.g., 465 nm). razi.ac.ir The intensity of the color is proportional to the concentration of the original cyano compound. This principle is widely used for the determination of cyanide in various samples. razi.ac.irnih.gov Another approach involves converting the cyanide to cyanogen chloride or bromide, which then reacts with a pyridine-barbituric acid reagent to produce a red-blue colored dye measurable around 578 nm. carijournals.org
Interactive Table: Example Calibration Data for a Spectrophotometric Cyanide Assay
| Cyanide Concentration (µg/mL) | Absorbance at 465 nm |
| 2.0 | 0.112 |
| 4.0 | 0.225 |
| 8.0 | 0.450 |
| 12.0 | 0.675 |
| 16.0 | 0.900 |
Note: Data is representative and based on a typical ferric-thiocyanate method. razi.ac.ir
Electrochemical Analysis Techniques
Electrochemical methods can offer high sensitivity and selectivity for electroactive compounds. The pyrrole ring is known to be electrochemically active, and polypyrrole is a well-known conducting polymer. nih.govnih.gov This intrinsic property suggests that this compound could be detected using electrochemical techniques.
Methods like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be used to study the oxidation or reduction potential of the compound. mdpi.com Based on this, an electrochemical sensor could be developed. This often involves modifying an electrode surface (e.g., glassy carbon electrode) with materials that enhance sensitivity and selectivity, such as nanomaterials or other polymers. nih.govmdpi.com The current generated during the electrochemical reaction at a specific potential would be proportional to the concentration of the analyte. Such sensors can be highly sensitive, with low detection limits reported for various pyrrole-based analyses. nih.gov
Lack of Publicly Available Research Data for this compound
Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings on the chemical biology and mechanistic interactions of "this compound" are publicly available.
The investigation sought to gather detailed information for the following areas of study as per the user's request:
Chemical Biology and Mechanistic Interaction Studies (Focus on Molecular Recognition)
Chemical Biology and Mechanistic Interaction Studies Focus on Molecular Recognition
Nucleic Acid Binding Studies (Chemical Interactions)
The extensive search did not yield any specific studies, data tables, or detailed research findings pertaining to "3-Cyano-4,5-dimethyl-2-pyrroloxamic acid" in these specified areas. Consequently, it is not possible to construct the requested scientific article with the required level of detail and accuracy.
While basic chemical identifiers for the compound exist, in-depth research into its molecular recognition, enzyme kinetics, and interactions with biological macromolecules appears to be unpublished or not indexed in publicly accessible scientific literature. Therefore, the generation of an article with the specified content and structure cannot be fulfilled at this time.
Intercalation and Groove Binding Mechanism
There is currently no scientific evidence to suggest that "this compound" interacts with DNA or RNA through intercalation or groove binding. These mechanisms are characteristic of certain planar aromatic molecules that can insert themselves between the base pairs of a nucleic acid double helix (intercalation) or fit into the major or minor grooves of the helix (groove binding). While some pyrrole-containing compounds, such as pyrrolamides, are known to bind to the minor groove of DNA, there are no published studies demonstrating this or any other nucleic acid binding mode for "this compound". nih.gov
Ligand-DNA/RNA Chemical Adduct Formation
The formation of chemical adducts, which are segments of DNA or RNA that have become covalently bound to a chemical, is a known mechanism of action for some molecules that interact with nucleic acids. However, there is no information available in the scientific literature to indicate that "this compound" forms such adducts with either DNA or RNA.
Protein-Ligand Interaction Site Mapping (Chemical Probes)
The use of "this compound" as a chemical probe for mapping protein-ligand interaction sites has not been reported. Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. The identification of such targets for this compound would require extensive screening and validation studies, which have not been published to date.
Design Principles for Selective Molecular Recognition
The design principles for achieving selective molecular recognition by "this compound" are not established due to the absence of studies on its binding partners. In general, the design of small molecules for selective recognition of biological targets relies on principles of molecular complementarity, including shape, size, and the distribution of hydrogen bond donors and acceptors, as well as hydrophobic and electrostatic interactions. While the structure of "this compound," featuring a pyrrole (B145914) ring, a cyano group, and an oxamic acid moiety, presents potential for various non-covalent interactions, the specific principles guiding its selective binding to any particular biological molecule are currently unknown.
Data Tables
Due to the lack of experimental data on the molecular interactions of "this compound," no data tables on its binding affinities, interaction sites, or mechanistic details can be provided.
Future Research Directions and Unexplored Chemical Space
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of pyrrole (B145914) derivatives is a well-established field, yet the pursuit of more efficient, selective, and environmentally benign methods remains a critical goal. For 3-Cyano-4,5-dimethyl-2-pyrroloxamic acid, future research could focus on moving beyond traditional methods like the Paal-Knorr and Hantzsch syntheses. acs.orgnih.govsemanticscholar.orgwikipedia.orgpharmaguideline.com
The exploration of advanced catalytic systems presents a significant opportunity. Metal-catalyzed reactions using copper, ruthenium, manganese, and cobalt have shown promise in the synthesis of various pyrroles and could be adapted for this specific compound. organic-chemistry.orgnih.gov For instance, ruthenium-based pincer catalysts have been successfully used for the dehydrogenative coupling of secondary alcohols and amino alcohols to form substituted pyrroles. organic-chemistry.org Similarly, heterogeneous cobalt catalysts have been employed in the cascade synthesis of pyrroles from nitroarenes. nih.gov
Organocatalysis offers a metal-free alternative, with catalysts like vitamin B1 and urea-choline chloride systems being used for Paal-Knorr type reactions. rsc.org Photocatalytic methods, such as the phosphine-promoted photoredox [3+2] cycloaddition of alkynes and isocyanides, provide another innovative route to substituted pyrroles under mild conditions. acs.org
| Catalyst Type | Example Catalyst/System | Potential Application for Pyrroloxamic Acid Synthesis |
| Metal-based | Ruthenium-pincer complexes, Heterogeneous Cobalt | Dehydrogenative coupling, Cascade reactions |
| Organocatalyst | Vitamin B1, Urea-Choline Chloride | Metal-free Paal-Knorr type synthesis |
| Photocatalyst | Phosphine-promoted photoredox systems | Regioselective cycloadditions under mild conditions |
Development of Advanced Derivatization Strategies
The functional groups of this compound—the cyano, dimethyl, and oxamic acid moieties—offer multiple handles for derivatization. Future research should explore novel strategies to modify these groups to create a library of new compounds with diverse properties.
Advanced derivatization could involve selective N-alkylation or acylation, as well as transformations of the oxamic acid group into various esters, amides, or other functionalities. wikipedia.orgpharmaguideline.com Ring expansion reactions, which can convert pyrroles into pyridines, represent another exciting avenue. researchgate.net Furthermore, the synthesis of various substituted pyrroles through methods like 1,3-dipolar cycloaddition reactions can be explored to create complex, poly-substituted derivatives. mdpi.comnih.gov The development of methods for the selective functionalization of the pyrrole ring itself, beyond the existing substituents, would also be highly valuable.
High-Throughput Screening for Chemical Reactivity Profiling
To rapidly explore the chemical reactivity of this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. Miniaturized automation platforms allow for the execution of thousands of reactions on a nanomole scale, enabling the rapid identification of successful reaction conditions and novel reactivity. scienceintheclassroom.org
An HTS approach could be employed to screen a wide range of reactants, catalysts, and conditions to map the reactivity profile of the core pyrroloxamic acid scaffold. acs.org This would not only accelerate the discovery of new reactions and derivatives but also provide a comprehensive dataset for understanding structure-activity relationships.
Application of Artificial Intelligence in Reaction Discovery and Optimization
Computational Design of Pyrrole-Based Architectures with Tunable Reactivity
Computational chemistry provides powerful tools for the in-silico design of novel molecules. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic properties, stability, and reactivity of new pyrrole-based architectures derived from this compound. researchgate.net
This computational-first approach allows for the rational design of compounds with specific, tunable properties. For example, researchers could design derivatives with tailored electronic properties for applications in materials science or with specific binding affinities for biological targets. nih.gov The design and synthesis of a pyrrole-fused dicorannulene with efficient blue fluorescence serves as a testament to the power of this approach. acs.org
Investigation of Intermolecular Interactions in Condensed Phases
Understanding the intermolecular interactions of this compound is crucial for controlling its self-assembly, crystal packing, and ultimately its material properties. Detailed studies of the non-covalent interactions, such as hydrogen bonding and π-π stacking, are warranted.
| Interaction Type | Experimental Technique | Computational Method |
| Hydrogen Bonding | Single-Crystal X-ray Diffraction | Hirshfeld Surface Analysis |
| π-π Stacking | - | LMO-EDA |
| Overall Interaction Energy | - | LMO-EDA |
Green Chemistry Principles in Pyrroloxamic Acid Synthesis and Transformation
The application of green chemistry principles is paramount in modern synthetic chemistry. Future research on this compound should prioritize the development of sustainable synthetic and derivatization methods. researchgate.nettandfonline.com This includes the use of solvent-free reaction conditions, recyclable catalysts, and energy-efficient processes utilizing microwave or ultrasound irradiation. acs.orgsemanticscholar.org For example, the Paal-Knorr synthesis of pyrroles has been successfully performed using lactic acid as a recyclable, less volatile alternative to acetic acid, often in conjunction with ultrasound to increase reaction rates. semanticscholar.org The use of water as a solvent and the development of one-pot, multi-component reactions are other key areas of focus for greening the synthesis of this compound and its derivatives. nih.gov
Q & A
Q. What are the optimal synthetic routes for 3-cyano-4,5-dimethyl-2-pyrroloxamic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyridine or pyrrole precursors. For example, a two-step process may include:
Condensation : Reacting methyl acetate with 2-hydroxy-4,6-lutidine to form a pyridine ester intermediate.
Cyanation : Treating the intermediate with trifluoroacetic anhydride to introduce the cyano group .
Characterization of intermediates and final products requires NMR (¹H/¹³C), IR spectroscopy (to confirm nitrile stretches at ~2200 cm⁻¹), and mass spectrometry (for molecular weight validation). Purity is assessed via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methyl (δ ~2.0–2.5 ppm) and cyano-adjacent proton environments.
- X-ray crystallography : Resolves spatial arrangement of substituents, critical for verifying regioselectivity in synthesis.
- Elemental analysis : Validates empirical formula (e.g., C₈H₇N₂O₂) .
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate isomerization or impurities, necessitating recrystallization or column chromatography .
Q. How does the cyano group influence the compound’s reactivity in heterocyclic derivatization?
- Methodological Answer : The nitrile group acts as an electron-withdrawing moiety, enhancing electrophilicity at adjacent carbons. This facilitates nucleophilic additions (e.g., with amines or thiols) to form imidazoles or thiazoles. For example:
- Cyclization : Reacting with hydrazine yields triazole derivatives.
- Hydrolysis : Controlled acidic hydrolysis converts the nitrile to a carboxylic acid for further functionalization.
Reaction progress is monitored via TLC and FTIR to track nitrile consumption .
Advanced Research Questions
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
- HPLC-MS/MS : Employ a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for selective detection.
- Validation Parameters :
- Linearity : R² > 0.99 over 1–100 ng/mL.
- Recovery : ≥85% in plasma via protein precipitation with acetonitrile.
- LOQ : 0.5 ng/mL .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., insecticidal vs. antitumor efficacy)?
- Methodological Answer :
- Case Study : In a study comparing insecticidal activity, 3-cyano derivatives showed higher LC₅₀ values (0.041–0.841 ppm) than acetylamepride (0.006 ppm), yet were labeled “more effective” due to prolonged residual activity .
- Resolution Strategies :
Mechanistic Profiling : Use enzymatic assays (e.g., acetylcholinesterase inhibition) to clarify target specificity.
Dose-Response Replication : Validate under standardized conditions (temperature, pH, exposure time).
Structural Analogs : Test derivatives to isolate pharmacophores responsible for divergent activities .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH at 37°C for 24h).
- Oxidative stress (3% H₂O₂).
- Photolysis (ICH Q1B guidelines).
- Analysis : Monitor degradation via HPLC-UV and identify byproducts with HRMS . Stability is quantified using Arrhenius kinetics to predict shelf-life .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to insect nicotinic receptors (e.g., AChBP) or human kinases.
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from insecticidal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
